molecular formula C14H25N B3241499 9-Ethyldodecahydro-1H-carbazole CAS No. 146900-30-3

9-Ethyldodecahydro-1H-carbazole

Cat. No.: B3241499
CAS No.: 146900-30-3
M. Wt: 207.35 g/mol
InChI Key: FUUPYXUBNPJSOA-UHFFFAOYSA-N
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Description

9-Ethyldodecahydro-1H-carbazole is an organic compound with the molecular formula C14H25N. It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties. This compound is characterized by its ethyl group attached to the carbazole core, which is fully hydrogenated, making it a saturated compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyldodecahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of 9-ethylcarbazole using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{9-ethylcarbazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure hydrogenation reactors ensures efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-Ethyldodecahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbazole derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like Pd/C or Raney nickel under hydrogen atmosphere.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carbazole-9-carboxylic acid.

    Reduction: Formation of fully saturated carbazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl carbazole derivatives.

Scientific Research Applications

9-Ethyldodecahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various carbazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Ethyldodecahydro-1H-carbazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    9-Ethylcarbazole: The non-hydrogenated form of 9-Ethyldodecahydro-1H-carbazole.

    Carbazole: The parent compound with a fully aromatic structure.

    9-Methylcarbazole: A similar compound with a methyl group instead of an ethyl group.

Comparison:

    Hydrogenation: this compound is fully hydrogenated, making it more stable and less reactive compared to its aromatic counterparts.

    Substituent Effects: The ethyl group in this compound provides different steric and electronic effects compared to the methyl group in 9-Methylcarbazole.

    Applications: The unique hydrogenated structure of this compound makes it suitable for applications requiring high stability and low reactivity.

Properties

IUPAC Name

9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPYXUBNPJSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCC2C3C1CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304907
Record name 9-Ethyldodecahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146900-30-3
Record name 9-Ethyldodecahydro-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146900-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyldodecahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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